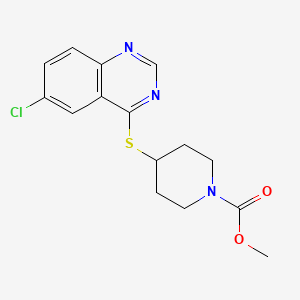
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate typically involves the reaction of 6-chloroquinazoline-4-thiol with methyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. It achieves this by interfering with the signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate can be compared with other quinazoline derivatives and piperidine-containing compounds:
Properties
CAS No. |
325146-07-4 |
|---|---|
Molecular Formula |
C15H16ClN3O2S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H16ClN3O2S/c1-21-15(20)19-6-4-11(5-7-19)22-14-12-8-10(16)2-3-13(12)17-9-18-14/h2-3,8-9,11H,4-7H2,1H3 |
InChI Key |
AFYIHSAPGWAZHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















